2-(propylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Description
2-(propylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C16H15F3N2O2S2 and its molecular weight is 388.42. The purity is usually 95%.
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Biological Activity
2-(propylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 877654-30-3) is a compound belonging to the thieno[3,2-d]pyrimidine class. This class has garnered attention for its diverse biological activities, particularly in the fields of oncology and endocrinology. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a propylsulfanyl group and a trifluoromethoxy phenyl substituent. The presence of electronegative fluorine atoms is hypothesized to enhance its biological activity by increasing lipophilicity and altering electronic properties.
Research indicates that compounds within the thieno[3,2-d]pyrimidine class can interact with various biological targets:
- Luteinizing Hormone-Releasing Hormone (LHRH) Antagonism : Thieno[2,3-d]pyrimidine derivatives have been shown to act as potent non-peptide antagonists for the LHRH receptor. These interactions can lead to significant hormonal modulation, which is relevant in treating hormone-dependent cancers .
- Inhibition of Tyrosine Kinases : Some derivatives have demonstrated inhibitory effects on tyrosine kinases involved in cancer progression. This inhibition can suppress pathways critical for tumor growth and metastasis .
- Antifungal Activity : Recent studies have shown that certain thieno derivatives exhibit antifungal properties against pathogens like Candida albicans, indicating a broader spectrum of biological activity .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : In studies involving triple-negative breast cancer cells, compounds from this class showed significant cytotoxicity with inhibition rates ranging from 43% to 87% at various concentrations .
- Hormonal Modulation : In castrated male cynomolgus monkeys, oral administration resulted in a notable suppression of plasma LH levels at doses as low as 30 mg/kg .
Case Studies
- Breast Cancer Treatment : A study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in inhibiting EGFR and VEGF pathways crucial for tumor angiogenesis and proliferation. The compound was particularly effective against resistant cancer cell lines .
- Endocrine Disorders : Another research indicated that the compound could serve as a potential treatment for conditions related to hormonal imbalances due to its antagonistic effects on LHRH receptors .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics with acceptable metabolic profiles. Toxicological assessments are ongoing to establish safety margins for potential therapeutic use.
Properties
IUPAC Name |
2-propylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2S2/c1-2-8-25-15-20-12-7-9-24-13(12)14(22)21(15)10-3-5-11(6-4-10)23-16(17,18)19/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIUIFYLZZNTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.